molecular formula C18H18N2O4 B2900186 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1448027-50-6

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2900186
CAS No.: 1448027-50-6
M. Wt: 326.352
InChI Key: QEKVHEBZNRNMMO-UHFFFAOYSA-N
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Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a cyclopropylisoxazole carboxamide structure. Compounds containing benzofuran are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cyclopropylisoxazole structure could contribute to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CYCLOPROPYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a benzofuran moiety with a hydroxypropyl group and a cyclopropylisoxazole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-14(17-9-12-3-1-2-4-15(12)23-17)7-8-19-18(22)13-10-16(24-20-13)11-5-6-11/h1-4,9-11,14,21H,5-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKVHEBZNRNMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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